2-Bromo-5-methylpyridine 1-oxide
Overview
Description
2-Bromo-5-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized, and a bromine atom is substituted at the second position, with a methyl group at the fifth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylpyridine 1-oxide can be synthesized through the oxidation of 2-bromo-5-methylpyridine. One common method involves using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in a solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar oxidation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex pyridine derivatives.
Reduction: Reduction reactions can convert the oxide group back to the original pyridine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 2-Bromo-5-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to various biological effects .
Comparison with Similar Compounds
2-Bromo-5-methylpyridine: Lacks the oxide group, making it less reactive in certain oxidation reactions.
2-Bromo-4-methylpyridine: Similar structure but with the methyl group at the fourth position, leading to different reactivity and applications.
2-Bromo-5-fluoropyridine 1-oxide: Similar structure but with a fluorine atom instead of a methyl group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-5-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPYKXAQHIYIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524975 | |
Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19230-58-1 | |
Record name | 2-Bromo-5-methyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20524975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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